L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
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Overview
Description
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including proline, ornithine, tyrosine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as HATU or EDCI. The final deprotection step yields the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine.
Reduction: The compound can be reduced at specific sites, altering its structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require specific amino acid derivatives and coupling reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction can yield modified peptides with altered biological activity .
Scientific Research Applications
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery system or as a therapeutic agent itself
Mechanism of Action
The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-N~5~-(diaminomethylene)-L-ornithyl-L-threonyl-L-lysine: Similar in structure but contains threonine and lysine instead of serine and tyrosine.
L-Phenylalanylglycyl-L-prolyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithine:
Uniqueness
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties.
Properties
CAS No. |
874655-14-8 |
---|---|
Molecular Formula |
C43H63N13O11 |
Molecular Weight |
938.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H63N13O11/c44-42(45)49-18-2-6-29(51-35(60)28-5-1-17-48-28)36(61)53-31(21-24-9-13-26(58)14-10-24)38(63)55-33(23-57)40(65)56-20-4-8-34(56)39(64)52-30(7-3-19-50-43(46)47)37(62)54-32(41(66)67)22-25-11-15-27(59)16-12-25/h9-16,28-34,48,57-59H,1-8,17-23H2,(H,51,60)(H,52,64)(H,53,61)(H,54,62)(H,55,63)(H,66,67)(H4,44,45,49)(H4,46,47,50)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
WGAGXQTVUKIIRU-NXBWRCJVSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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